
N-Methyl-N'-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a nitrophenyl group, a methylpiperazine moiety, and a methyl group attached to the nitrogen atoms of the urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with N-methyl-N’-(4-methylpiperazin-1-yl)amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: The major product would be N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)urea.
Substitution: The products would depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)urea
- N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-chlorophenyl)urea
Uniqueness
N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
652138-84-6 |
|---|---|
Molecular Formula |
C13H19N5O3 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-methyl-3-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)urea |
InChI |
InChI=1S/C13H19N5O3/c1-15-7-9-17(10-8-15)14-13(19)16(2)11-3-5-12(6-4-11)18(20)21/h3-6H,7-10H2,1-2H3,(H,14,19) |
InChI Key |
GNVBJDKPFLHPBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
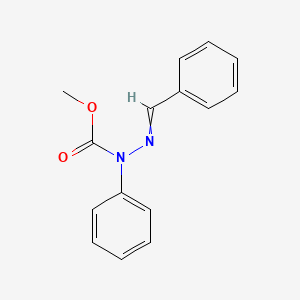
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
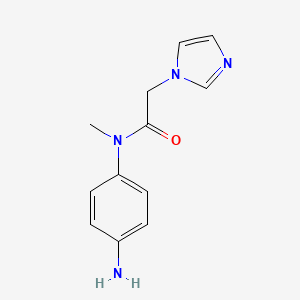
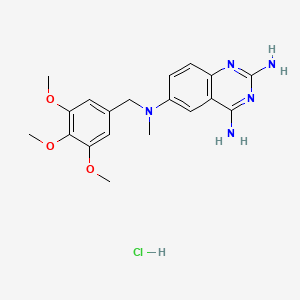
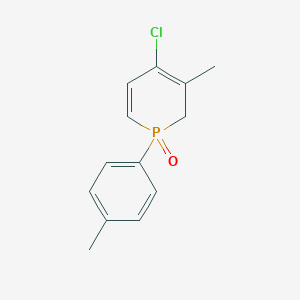
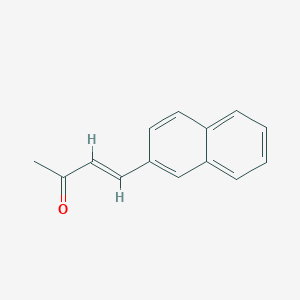
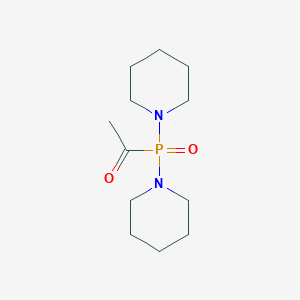
![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)
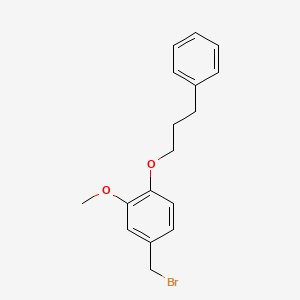
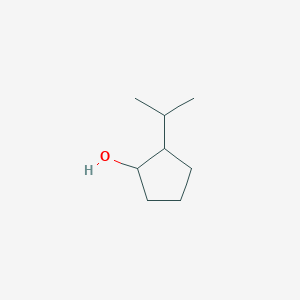
![methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate](/img/structure/B12520513.png)
